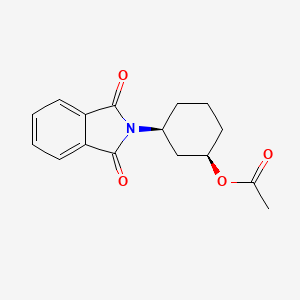

(1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate

Description

(1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate (CAS: 750649-38-8) is a chiral cyclohexyl acetate derivative functionalized with a 1,3-dioxoisoindolin-2-yl group. Its molecular formula is C₁₆H₁₇NO₄, with a molecular weight of 287.31 g/mol . The compound’s stereochemistry is defined by the (1R,3S) configuration, which may influence its reactivity, biological activity, and crystallization behavior. Notably, the compound is temporarily out of stock as of April 2024, and critical parameters such as purity, hazard classification, and physical properties (e.g., melting/boiling points) remain unspecified in available documentation .

Properties

IUPAC Name |

[(1R,3S)-3-(1,3-dioxoisoindol-2-yl)cyclohexyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-10(18)21-12-6-4-5-11(9-12)17-15(19)13-7-2-3-8-14(13)16(17)20/h2-3,7-8,11-12H,4-6,9H2,1H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNOUOSAVXNPDI-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCC(C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCC[C@@H](C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . This reaction is often carried out under acidic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising biological activities, particularly in the realms of anti-inflammatory and analgesic effects. Preliminary studies indicate that it may interact with specific receptors or enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent.

Case Studies

- Anti-Inflammatory Activity : Research has indicated that derivatives of dioxoisoindoline structures can inhibit pro-inflammatory cytokines, making (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate a candidate for further pharmacological investigation.

- Analgesic Properties : Initial findings suggest that this compound may modulate pain pathways, warranting further exploration into its efficacy as an analgesic.

Organic Synthesis

(1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate serves as a versatile building block in the synthesis of more complex molecules. Its unique structural features allow for various chemical transformations.

Key Reactions

- Oxidation : The compound can be oxidized to introduce additional functional groups or modify existing ones.

- Reduction : Reduction reactions can alter the oxidation state of the compound, leading to different derivatives.

Material Science

In material science, (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate is explored for its potential use in developing advanced materials such as polymers and coatings. Its structural integrity and reactivity make it suitable for incorporation into various material formulations.

The mechanism of action involves interaction with biological macromolecules. The isoindolinone moiety can bind to enzymes and receptors, modulating their activity. The acetate group may enhance cellular uptake and distribution.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate involves its interaction with specific molecular targets. The isoindolinone moiety can interact with enzymes and receptors, modulating their activity. The acetate group may facilitate the compound’s cellular uptake and distribution, enhancing its overall efficacy.

Comparison with Similar Compounds

rel-(1R,2S,3S,4S,5S,6R)-2,3,4-(Acetyloxy)-5,6-bis[(acetyloxy)methyl]cyclohexyl Acetate (156)

- Molecular Formula : C₂₀H₂₈O₁₀

- Molecular Weight : 428.43 g/mol

- Key Features: Contains multiple acetyloxy groups on a cyclohexyl ring, enhancing hydrophilicity compared to the monofunctionalized acetate in the target compound. Synthesized via multistep acetylation of cyclohexane-1,2,3,4-tetrol derivatives .

- Application : Used in cyclitol research for studying carbohydrate mimics.

(S)-2-(3-((1R,2R)-2-(1,3-Dioxoisoindolin-2-yl)cyclohexyl)thioureido)-N,N',3-trimethylbutanamide (V2)

- Molecular Formula : C₂₂H₃₀N₄O₃S

- Molecular Weight : 454.56 g/mol

- Key Features : Shares the 1,3-dioxoisoindolinyl group but incorporates a thioureido linkage and a trimethylbutanamide side chain. Exhibits a specific optical rotation ([α]D²⁸ = -34.98° in CHCl₃), highlighting stereochemical sensitivity .

- Application : Investigated in asymmetric synthesis and medicinal chemistry.

(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic Acid

- Molecular Formula : C₉H₁₀Cl₂O₂

- Molecular Weight : 233.08 g/mol

- Key Features : A cyclopropane derivative with dichlorovinyl and carboxylic acid groups. Lacks the dioxoisoindolinyl moiety but shares stereochemical complexity relevant to agrochemical applications (e.g., pyrethroid analogs) .

Comparative Data Table

Key Observations

Synthetic Complexity : Multifunctional derivatives (e.g., 156 ) require elaborate protection/deprotection strategies, whereas the target compound’s synthesis remains undocumented in the provided evidence .

Notes on Data Limitations

- Physical/Chemical Properties : Critical data (e.g., solubility, stability) for the target compound and analogs are absent in the reviewed literature, hindering direct functional comparisons.

- Biological Activity: No evidence of pharmacological or agrochemical testing is provided, limiting insights into structure-activity relationships.

Biological Activity

(1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate, with the CAS number 750649-38-8, is a complex organic compound characterized by its unique structural features, including a cyclohexyl ring and an isoindolinone moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : CHNO

- Molar Mass : 287.31 g/mol

- IUPAC Name : [(1R,3S)-3-(1,3-dioxoisoindol-2-yl)cyclohexyl] acetate

| Property | Value |

|---|---|

| CAS Number | 750649-38-8 |

| Appearance | Crystalline solid |

| Storage Conditions | 2-8°C, dry, sealed |

The biological activity of (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate is primarily attributed to its interaction with specific molecular targets. The isoindolinone core is known to interact with various enzymes and receptors, potentially modulating their activity. The presence of the acetate group may enhance cellular uptake and distribution, contributing to the compound's overall efficacy in biological systems.

Antimicrobial Activity

Research has demonstrated that (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against a range of bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In cell line studies, (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 µM |

| MCF-7 (breast cancer) | 15 µM |

| A549 (lung cancer) | 20 µM |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

A study investigating the neuroprotective effects of (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate on cortical neurons from fetal rats revealed that the compound enhances neurite outgrowth significantly compared to control groups. The treatment led to a notable increase in the length and branching of neurites over a six-day culture period.

Enzyme Interaction Studies

Further research has focused on the interaction of this compound with specific enzymes. For instance, it was found to inhibit certain kinases involved in cancer progression. The binding affinity was evaluated using surface plasmon resonance (SPR), showing a dissociation constant (K) in the low micromolar range.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The compound can be synthesized via esterification or cyclization reactions. For example, refluxing precursors (e.g., cyclohexanol derivatives and isoindoline-1,3-dione intermediates) in acetic acid with sodium acetate as a catalyst is a common approach. Stereochemical control (1R,3S configuration) may require chiral auxiliaries or asymmetric catalysis. Reaction duration (3–5 hours), temperature (reflux conditions), and solvent polarity significantly impact yield and stereoselectivity. Confirm stereochemistry using X-ray crystallography .

Q. How is the stereochemical configuration of this compound validated using crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Unit cell dimensions : Monoclinic system with .

- Data quality : -factor < 0.05 and mean C–C bond length deviation ≤ 0.006 Å ensure accuracy .

- Compare observed dihedral angles and torsion angles with computational models to confirm the 1R,3S configuration .

Q. Which analytical techniques are optimal for quantifying this compound in heterogeneous mixtures?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and acetic acid/water mobile phases for baseline separation .

- LC-MS/MS : Electrospray ionization (ESI) in positive ion mode enhances sensitivity for trace analysis in biological matrices .

- NMR : - and -NMR in DMSO-d6 or CDCl3 resolve structural isomers .

Advanced Research Questions

Q. How can contradictory stability data under varying pH/temperature conditions be resolved?

- Methodological Answer : Design a controlled stability study using:

- Accelerated degradation tests : Expose the compound to pH 3–9 buffers at 40–60°C for 4–12 weeks.

- Analytical endpoints : Monitor degradation via HPLC purity checks and LC-MS for byproduct identification.

- Statistical design : Apply split-plot factorial designs (e.g., 4 replicates per condition) to account for pH × temperature interactions .

Q. What experimental strategies elucidate metabolic pathways in biological systems?

- Methodological Answer :

- Isotopic labeling : Synthesize - or -labeled analogs to track metabolic fate in vitro (e.g., liver microsomes).

- High-resolution mass spectrometry (HR-MS) : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) with ≤ 5 ppm mass accuracy.

- Computational prediction : Use QSAR models to prioritize likely metabolic hotspots (e.g., ester hydrolysis sites) .

Q. How should environmental persistence and bioaccumulation potential be assessed?

- Methodological Answer : Follow OECD guidelines:

- Hydrolysis studies : Measure half-life in aqueous buffers (pH 4, 7, 9) at 25°C and 50°C.

- Bioaccumulation assays : Use OECD 305 dietary exposure models in fish (e.g., log > 3 indicates high bioaccumulation risk).

- Environmental fate modeling : Apply EPI Suite™ to predict partitioning coefficients (e.g., soil organic carbon–water) .

Q. Which computational methods predict reactivity in nucleophilic/electrophilic environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices (, ) to identify reactive sites (e.g., carbonyl carbons in the dioxoisoindolin moiety).

- Molecular dynamics (MD) : Simulate solvent-accessible surfaces to assess steric hindrance effects.

- Validation : Correlate computed activation energies with experimental kinetic data (e.g., SN2 reaction rates) .

Q. How can purification protocols achieve high enantiomeric excess (ee) for this chiral compound?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based chiral stationary phases (e.g., Chiralpak® IC) with hexane/isopropanol gradients.

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral amines (e.g., (R)-1-phenylethylamine) and recrystallize from ethanol/water .

- Monitor ee : Validate via polarimetry or chiral GC (β-cyclodextrin columns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.